Cas no 1804875-86-2 (Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate)

Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate
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- インチ: 1S/C12H9F3N2O5/c1-2-21-11(18)5-9-7(6-16)3-8(17(19)20)4-10(9)22-12(13,14)15/h3-4H,2,5H2,1H3
- InChIKey: NGUOVHDERFHBQJ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C(C=C(C#N)C=1CC(=O)OCC)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 468
- トポロジー分子極性表面積: 105
- 疎水性パラメータ計算基準値(XlogP): 2.8
Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015021785-250mg |
Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate |
1804875-86-2 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
Alichem | A015021785-500mg |
Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate |
1804875-86-2 | 97% | 500mg |
839.45 USD | 2021-06-18 | |
Alichem | A015021785-1g |
Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate |
1804875-86-2 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetateに関する追加情報
Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate (CAS No. 1804875-86-2): A Comprehensive Overview
Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate, identified by its CAS number 1804875-86-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its nitro, cyano, and trifluoromethoxy functional groups, exhibits a unique set of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.
The structural motif of Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate consists of a phenyl ring substituted with a cyano group at the 2-position, a nitro group at the 4-position, and a trifluoromethoxy group at the 6-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are highly relevant in medicinal chemistry. The presence of the nitro group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic substitution reactions, while the cyano group introduces a polar site for further functionalization. The trifluoromethoxy group, on the other hand, contributes to lipophilicity and metabolic stability, which are crucial factors in drug design.
In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors for various therapeutic targets. Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate has emerged as a key intermediate in the synthesis of such inhibitors. For instance, studies have demonstrated its utility in the preparation of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The nitro and cyano groups provide handles for further derivatization, allowing chemists to fine-tune the binding affinity and selectivity of these inhibitors towards their intended targets.
One of the most compelling aspects of Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate is its role in the development of antiviral agents. The unique electronic distribution across its aromatic system makes it an effective scaffold for designing molecules that can interfere with viral replication mechanisms. Recent advancements in computational chemistry have enabled researchers to predict and optimize the binding interactions between this compound and viral proteases, leading to the discovery of potent antiviral candidates.
The trifluoromethoxy group in Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate also plays a critical role in enhancing metabolic stability. In drug development, molecules with high metabolic turnover are often less effective due to rapid degradation by enzymatic pathways. The introduction of fluorine atoms into aromatic rings has been shown to significantly improve metabolic resistance, making this compound an attractive candidate for further exploration in drug design.
Furthermore, Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate has been utilized in the synthesis of photoactive compounds. The combination of electron-withdrawing groups like the nitro and cyano moieties enhances the absorption properties of the molecule, making it suitable for applications in photodynamic therapy and optoelectronic materials. Researchers have leveraged these properties to develop novel photosensitizers that exhibit high efficiency in generating reactive oxygen species under irradiation.
The versatility of Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate extends beyond pharmaceutical applications. It has been employed in materials science for the development of advanced polymers and coatings. The presence of multiple functional groups allows for copolymerization with various monomers, resulting in materials with tailored mechanical and thermal properties. These polymers find applications in industries ranging from aerospace to electronics.
In conclusion, Ethyl 2-cyano-4-nitro-6-(trifluoromethoxy)phenylacetate (CAS No. 1804875-86-2) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable intermediate in drug discovery, particularly for developing kinase inhibitors and antiviral agents. Additionally, its role in materials science underscores its broad applicability beyond traditional pharmaceuticals. As research continues to uncover new synthetic pathways and applications, this compound is poised to remain at the forefront of chemical innovation.
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